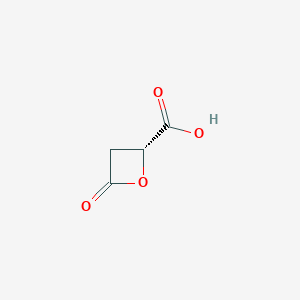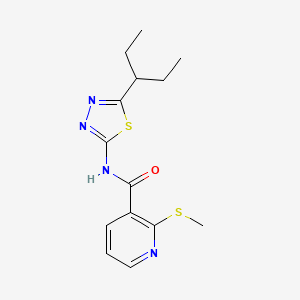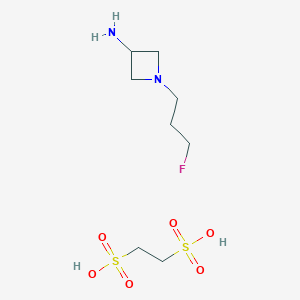![molecular formula C16H12BrN3O3S B13364375 (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13364375.png)
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a nicotinate moiety, which is often involved in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the bromo and oxo groups. The final step involves the esterification of the nicotinate moiety with the pyrido[1,2-a]pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromo group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used in high-performance polymers.
Pomegranate Extract Compounds: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a nicotinate moiety sets it apart from other compounds with similar applications.
特性
分子式 |
C16H12BrN3O3S |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3S/c1-24-15-12(3-2-6-18-15)16(22)23-9-11-7-14(21)20-8-10(17)4-5-13(20)19-11/h2-8H,9H2,1H3 |
InChIキー |
WTQIFRZYZUINCP-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


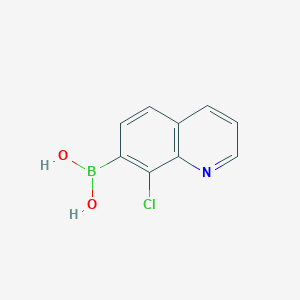
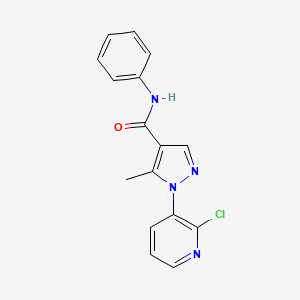
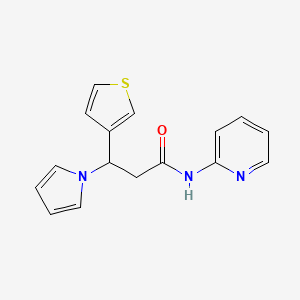
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)
![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)
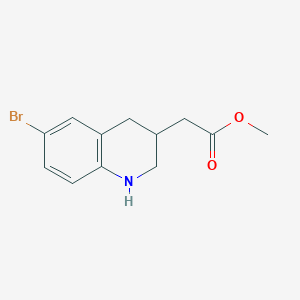
![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
